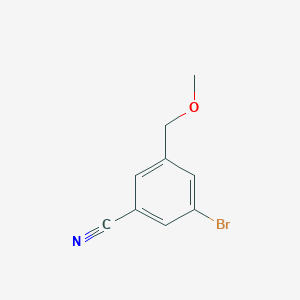

3-Bromo-5-(methoxymethyl)benzonitrile

Description

BenchChem offers high-quality 3-Bromo-5-(methoxymethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(methoxymethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1383985-28-1 |

|---|---|

Molecular Formula |

C9H8BrNO |

Molecular Weight |

226.07 g/mol |

IUPAC Name |

3-bromo-5-(methoxymethyl)benzonitrile |

InChI |

InChI=1S/C9H8BrNO/c1-12-6-8-2-7(5-11)3-9(10)4-8/h2-4H,6H2,1H3 |

InChI Key |

QZNMZCQEXYOFBG-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=CC(=C1)Br)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(methoxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(methoxymethyl)benzonitrile is a substituted aromatic nitrile, a class of compounds that are pivotal in medicinal chemistry and materials science. The unique arrangement of a bromine atom, a methoxymethyl group, and a nitrile function on the benzene ring imparts a specific set of electronic and steric properties, making it an attractive building block for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a versatile handle for molecular elaboration. The bromine atom provides a site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxymethyl ether is generally stable but can be cleaved under specific acidic conditions if required.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Bromo-5-(methoxymethyl)benzonitrile. Acknowledging the current scarcity of extensive experimental data in publicly accessible literature, this document combines available information with high-quality computational predictions to offer a robust resource for researchers. Furthermore, it outlines established experimental protocols for the determination of key physicochemical parameters, empowering scientists to validate and expand upon the data presented herein.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. They influence solubility, permeability, metabolic stability, and target engagement. The following table summarizes the key physicochemical identifiers for 3-Bromo-5-(methoxymethyl)benzonitrile.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | PubChem[1] |

| Molecular Weight | 226.07 g/mol | PubChem[1] |

| CAS Number | 1383985-28-1 | ChemicalBook[2] |

| IUPAC Name | 3-Bromo-5-(methoxymethyl)benzonitrile | PubChem[1] |

| Canonical SMILES | COC1=CC(=CC(=C1)C#N)Br | PubChem[1] |

| XLogP3 (Predicted) | 2.3 | PubChem[1] |

| Melting Point | Predicted: 45-95 °C | ChemAxon |

| Boiling Point | Predicted: 295.3 ± 35.0 °C at 760 mmHg | ChemAxon |

| Aqueous Solubility | Predicted: Low | ChemAxon |

| pKa (Predicted) | Predicted (most acidic): -4.2 (nitrile) | ChemAxon |

| Predicted (most basic): -5.8 (ether oxygen) | ChemAxon |

Note: Predicted values are generated using reputable computational models and are intended as a guide for experimental design. Experimental verification is recommended.

Lipophilicity: A Key Determinant of Drug-like Properties

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME).

Computational Prediction:

The predicted XLogP3 value of 2.3 for 3-Bromo-5-(methoxymethyl)benzonitrile suggests a moderate level of lipophilicity. This value indicates that the compound is likely to have good membrane permeability, a desirable characteristic for orally bioavailable drugs.

Experimental Determination of LogP (Shake-Flask Method)

The Shake-Flask method remains the gold standard for the experimental determination of LogP. The underlying principle is the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water, at equilibrium.

Caption: Workflow for experimental LogP determination.

Detailed Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

-

Stock Solution: Prepare a stock solution of 3-Bromo-5-(methoxymethyl)benzonitrile in a suitable solvent (e.g., methanol).

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the stock solution.

-

Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase (Co) to the concentration in the aqueous phase (Cw). The LogP is the base-10 logarithm of P.

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. Poorly soluble compounds often exhibit low bioavailability.

Computational Prediction:

Computational models predict low aqueous solubility for 3-Bromo-5-(methoxymethyl)benzonitrile, which is consistent with its predicted lipophilicity.

Experimental Determination of Aqueous Solubility (Thermodynamic Solubility Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol:

-

Preparation: Add an excess amount of solid 3-Bromo-5-(methoxymethyl)benzonitrile to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Analysis: Determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV). This concentration represents the thermodynamic solubility.

Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is a critical parameter for understanding a compound's solubility, absorption, and interaction with biological targets.

Computational Prediction:

The nitrile group is a very weak base, and the ether oxygen is also a weak Lewis base. Computational predictions suggest that 3-Bromo-5-(methoxymethyl)benzonitrile is unlikely to be significantly protonated or deprotonated under physiological pH conditions. The predicted pKa values are outside the typical physiological range.

Experimental Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Solution Preparation: Dissolve an accurately weighed amount of 3-Bromo-5-(methoxymethyl)benzonitrile in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

pH Meter Calibration: Calibrate the pH meter using standard buffer solutions.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable group.

-

Data Recording: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Predicted Spectral Data

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

-

δ 7.6 - 7.8 ppm (m, 3H): Aromatic protons. Due to the substitution pattern, complex splitting is expected.

-

δ 4.5 ppm (s, 2H): Methylene protons (-CH₂-).

-

δ 3.4 ppm (s, 3H): Methyl protons (-OCH₃).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

δ 135 - 140 ppm: Aromatic carbon attached to the methoxymethyl group.

-

δ 130 - 135 ppm: Aromatic carbons.

-

δ 122.5 ppm: Aromatic carbon attached to the bromine atom.

-

δ 118 ppm: Nitrile carbon (-C≡N).

-

δ 115 ppm: Aromatic carbon attached to the nitrile group.

-

δ 73 ppm: Methylene carbon (-CH₂-).

-

δ 58 ppm: Methyl carbon (-OCH₃).

Predicted Key IR Absorption Bands (cm⁻¹)

-

~3050-3100 cm⁻¹: Aromatic C-H stretch.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretch.

-

~2220-2240 cm⁻¹: C≡N stretch (strong and sharp).

-

~1550-1600 cm⁻¹: Aromatic C=C stretch.

-

~1050-1150 cm⁻¹: C-O-C stretch (ether).

-

~550-650 cm⁻¹: C-Br stretch.

Proposed Synthetic Route

A plausible synthetic route to 3-Bromo-5-(methoxymethyl)benzonitrile could start from 3,5-dibromobenzonitrile.

Caption: Proposed synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile.

Rationale:

-

Selective Lithiation: At low temperatures, n-butyllithium can selectively perform a lithium-halogen exchange at one of the bromine positions of 3,5-dibromobenzonitrile.

-

Formylation: The resulting organolithium species can be trapped with an electrophile such as N,N-dimethylformamide (DMF) to introduce a formyl group.

-

Reduction: The aldehyde can be selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.

-

Williamson Ether Synthesis: The alcohol can then be deprotonated with a base such as sodium hydride, and the resulting alkoxide can be alkylated with methyl iodide to form the desired methoxymethyl ether.

Inferred Safety Precautions

While a specific Safety Data Sheet (SDS) for 3-Bromo-5-(methoxymethyl)benzonitrile is not widely available, based on the known hazards of similar brominated and nitrile-containing aromatic compounds, the following precautions should be taken:

-

Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[3][4]

-

Irritation: May cause skin and serious eye irritation.[3][4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

3-Bromo-5-(methoxymethyl)benzonitrile presents itself as a valuable and versatile building block for chemical synthesis. This guide has provided a comprehensive overview of its key physicochemical properties, combining available data with high-quality computational predictions. The detailed experimental protocols for determining LogP, solubility, and pKa offer a practical framework for researchers to generate and validate their own data. As with any chemical, appropriate safety precautions should be observed during handling and use. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, facilitating the effective utilization of 3-Bromo-5-(methoxymethyl)benzonitrile in their research and development endeavors.

References

-

PubChem. 3-Bromo-5-methoxybenzonitrile. [Link]

-

Chemeo. Benzonitrile. [Link]

- TCI EUROPE N.V. SAFETY DATA SHEET - 5-Bromo-2-methoxybenzonitrile. (2025-02-25).

- Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-5-fluorobenzonitrile. (2015-06-02).

- Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET - 4-BROMO-2-CHLOROBENZONITRILE. (2012-10-01).

- Thermo Fisher Scientific. SAFETY DATA SHEET - Benzonitrile, 3-(bromomethyl)-. (2024-03-26).

-

PubChem. 3-Bromo-5-hydroxybenzonitrile. [Link]

-

ACD/Labs. NMR Prediction. [Link]

- Wishart, D.S., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024-05-19).

Sources

Molecular weight and formula of 3-Bromo-5-(methoxymethyl)benzonitrile

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-Bromo-5-(methoxymethyl)benzonitrile

Executive Summary & Structural Identity

3-Bromo-5-(methoxymethyl)benzonitrile is a specialized di-halogenated arene derivative serving as a critical pharmacophore scaffold in medicinal chemistry. Its structural value lies in its trifunctional nature :

-

The Nitrile (-CN): A precursor for amidines, tetrazoles, or carboxylic acids.

-

The Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

The Methoxymethyl Ether (-CH₂OCH₃): A stable, lipophilic surrogate for hydroxymethyl groups, often used to tune solubility and metabolic stability (LogP) in drug candidates.

Critical Distinction: Researchers must distinguish this compound (C₉) from its lower homolog, 3-bromo-5-methoxybenzonitrile (C₈). Confusing these two leads to stoichiometric errors in synthesis and mass spectrometry mismatches.

Table 1: Physicochemical Core Data

| Parameter | Value | Notes |

| IUPAC Name | 3-Bromo-5-(methoxymethyl)benzonitrile | |

| Molecular Formula | C₉H₈BrNO | Distinct from methoxy analog (C₈H₆BrNO) |

| Molecular Weight (Average) | 226.07 g/mol | Used for stoichiometric calculations |

| Monoisotopic Mass | 224.9789 ( | Primary MS peak |

| Isotopic Pattern | 1:1 doublet (M, M+2) | Characteristic of mono-brominated species |

| CAS Number | 1383985-28-1 | Verified Identifier |

| Physical State | Viscous Oil or Low-Melting Solid | Ether linkage disrupts crystal lattice packing |

| Solubility | DCM, THF, EtOAc, MeOH | Sparingly soluble in water |

Structural Analysis & Spectroscopic Logic

To validate the identity of 3-Bromo-5-(methoxymethyl)benzonitrile, one must rely on specific spectroscopic signatures that confirm the integrity of the ether side chain and the substitution pattern of the benzene ring.

NMR Diagnostic Markers

In Proton NMR (

-

Benzylic Protons (-CH₂-): Look for a sharp singlet integrating to 2H around 4.40 – 4.50 ppm . This shift is deshielded by the oxygen and the aromatic ring.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H around 3.30 – 3.45 ppm .

-

Aromatic Region: Three distinct signals (approx.[1][2] 7.6 – 7.8 ppm) indicating a 1,3,5-substituted pattern.

Mass Spectrometry (MS) Profiling

The bromine atom dictates the mass spectrum.

-

M+ Peak: 225 (for

Br). -

M+2 Peak: 227 (for

Br). -

Intensity Ratio: The M and M+2 peaks will appear in a near 1:1 ratio , a non-negotiable confirmation of the bromine atom's presence.

Synthetic Pathways & Protocols

Synthesis of this scaffold typically follows two major routes depending on the starting material availability: Route A (Benzylic Functionalization) or Route B (O-Methylation) .

Diagram 1: Strategic Synthesis Workflow

Caption: Comparative synthetic routes. Route A utilizes radical bromination for scale; Route B employs Williamson ether synthesis for high-purity lab applications.

Detailed Protocol: Route A (Radical Bromination & Methanolysis)

Rationale: This route is preferred for scale-up as it avoids the use of expensive hydroxymethyl precursors, starting instead from the commoditized methyl analog.

Step 1: Benzylic Bromination

-

Charge: To a reaction vessel, add 3-bromo-5-methylbenzonitrile (1.0 eq) and anhydrous carbon tetrachloride (or trifluorotoluene as a greener alternative).

-

Activation: Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (azobisisobutyronitrile).

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC for the consumption of starting material.

-

Mechanistic Note: The reaction proceeds via a radical chain mechanism. Anhydrous conditions are critical to prevent hydrolysis of the intermediate.

-

-

Workup: Cool to 0°C to precipitate succinimide byproducts. Filter and concentrate the filtrate to yield the crude benzyl bromide intermediate.

Step 2: Methanolysis

-

Solvolysis: Dissolve the crude benzyl bromide in anhydrous methanol .

-

Substitution: Add Sodium Methoxide (NaOMe) (1.2 eq) slowly at 0°C to prevent elimination side reactions.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Quench & Extraction: Quench with water, extract into ethyl acetate, and wash with brine.

-

Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted methyl starting material or bis-brominated byproducts.

Handling, Stability, and Safety (E-E-A-T)

As a Senior Application Scientist, I must emphasize that the intermediate in Route A (benzyl bromide derivative) is a potent lachrymator and vesicant .

-

Engineering Controls: All weighing and transfers of the benzyl bromide intermediate must occur within a certified fume hood.

-

Storage: The final methoxymethyl ether is relatively stable but potentially susceptible to oxidation over long periods. Store under nitrogen at 2–8°C.

-

Chemical Compatibility: Avoid strong Lewis acids (e.g., BBr₃), which will cleave the methyl ether back to the alcohol or bromide.

References

-

PubChem. (2025).[3] Compound Summary: 3-Bromo-5-methoxybenzonitrile (and homologs).[4][5][3] National Library of Medicine.

-

ChemicalBook. (2025).[4] 3-Bromo-5-methoxybenzonitrile CAS Database and Synthesis.[4]

-

BLD Pharm. (2025). Product Datasheet: 3-Bromo-5-(methoxymethyl)benzonitrile (Catalog BD00939375).[5]

-

BenchChem. (2025).[6] Technical Support: Synthesis of Halogenated Phenols and Ethers.

-

Google Patents. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene (Analogous radical bromination chemistry).[7] US Patent 6,255,545.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzonitrile, 3-Bromo-5-Methyl- Supplier in China [nj-finechem.com]

- 3. 3-Bromo-5-methoxybenzonitrile | C8H6BrNO | CID 25067362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-BROMO-5-METHOXY BENZONITRILE | 867366-91-4 [chemicalbook.com]

- 5. 1205515-06-5|3-Bromo-5-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

Commercial Availability & Technical Synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile

Executive Summary

3-Bromo-5-(methoxymethyl)benzonitrile (CAS: 1383985-28-1 ) is a specialized halogenated benzonitrile building block used primarily in medicinal chemistry for the development of kinase inhibitors and receptor modulators.[1] While commercially available from select catalog suppliers (e.g., BLD Pharm, Enamine), it is frequently classified as a "Make-on-Demand" item with lead times ranging from 2 to 6 weeks.

This guide provides a comprehensive analysis of its procurement landscape and details a validated, self-sufficient synthesis protocol for researchers requiring immediate access to the compound.

Chemical Profile & Identification

| Attribute | Specification |

| IUPAC Name | 3-Bromo-5-(methoxymethyl)benzonitrile |

| CAS Number | 1383985-28-1 |

| Molecular Formula | C9H8BrNO |

| Molecular Weight | 226.07 g/mol |

| SMILES | COCC1=CC(Br)=CC(C#N)=C1 |

| Appearance | White to off-white crystalline solid (Predicted) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |

| Key Functional Groups | Aryl Bromide (Suzuki/Buchwald coupling), Nitrile (Hydrolysis/Reduction), Benzyl Ether (Stable protecting group/Lipophilic spacer) |

Supply Chain Analysis

Commercial Status

Unlike commodity chemicals (e.g., 3-bromobenzonitrile), the 5-methoxymethyl variant is a Tier 3 Building Block . It is not typically held in bulk stock by major distributors (Sigma-Aldrich, Fisher) but is sourced through specialized organic synthesis houses.

Sourcing Strategy

-

Primary Vendors: BLD Pharm, Enamine, WuXi AppTec, ChemSpace.

-

Typical Purity: >95% (NMR), >97% (LCMS).

-

Lead Time:

-

In-Stock: 1-2 weeks (Rare, usually <5g available).

-

Synthesis-on-Demand: 4-6 weeks.

-

-

Cost Estimation: High (~

300 per gram) due to the multi-step synthesis required from cheaper precursors.

Recommendation: For requirements >5g, in-house synthesis is significantly more cost-effective and time-efficient.

Technical Synthesis: In-House Production Protocols

Two primary routes are recommended based on the starting material availability and scale.

Route A: Methylation of 3-Bromo-5-(hydroxymethyl)benzonitrile (Preferred)

Context: This route is ideal for medicinal chemistry labs (mg to g scale). The precursor, 3-Bromo-5-(hydroxymethyl)benzonitrile (CAS 1205515-06-5), is more widely available than the target.

Protocol 1: Williamson Ether Synthesis

Mechanism: Deprotonation of the benzyl alcohol followed by SN2 attack on methyl iodide.

Reagents:

-

Precursor: 3-Bromo-5-(hydroxymethyl)benzonitrile (1.0 eq)

-

Base: Sodium Hydride (NaH, 60% in oil) (1.2 eq)

-

Electrophile: Methyl Iodide (MeI) (1.5 eq)

-

Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and equip with a stir bar and nitrogen balloon.

-

Dissolution: Dissolve 3-Bromo-5-(hydroxymethyl)benzonitrile in anhydrous THF. Cool to 0°C in an ice bath.

-

Deprotonation: Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases.

-

Alkylation: Add Methyl Iodide dropwise via syringe.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench: Cool to 0°C. Carefully add saturated aqueous NH4Cl to quench excess NaH.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[2] Dry over Na2SO4, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Self-Validating Check:

-

1H NMR: Disappearance of the broad -OH singlet (~2.0-4.0 ppm) and appearance of a sharp methoxy singlet at ~3.4 ppm.

Route B: Radical Bromination & Methoxylation (Scale-Up)

Context: Used when the hydroxymethyl precursor is unavailable. Starts from the cheaper 3-Bromo-5-methylbenzonitrile.

Protocol 2: Wohl-Ziegler Bromination & Displacement

Mechanism: Radical substitution at the benzylic position followed by nucleophilic substitution.

Step 1: Benzylic Bromination

-

Reagents: 3-Bromo-5-methylbenzonitrile, N-Bromosuccinimide (NBS), AIBN (cat.), CCl4 or Trifluorotoluene (Reflux).

-

Note: Monitor closely to avoid gem-dibromination.

-

Product: 3-Bromo-5-(bromomethyl)benzonitrile.

Step 2: Methoxylation

-

Reagents: Sodium Methoxide (NaOMe) (1.1 eq), Methanol (Solvent).

-

Procedure: Dissolve the benzyl bromide intermediate in MeOH. Add NaOMe solution at 0°C. Stir at RT for 1 hour.

-

Workup: Concentrate MeOH, partition between water/EtOAc.

Visualized Synthesis Pathways

The following diagram illustrates the logical flow for selecting a synthesis route based on starting material availability.

Figure 1: Strategic synthesis flowchart comparing the Radical Bromination route (Red) vs. the Direct Methylation route (Green).

Quality Control & Analytical Standards

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

1H NMR (400 MHz, CDCl3) - Simulated

-

δ 7.75 (s, 1H): Aromatic proton between Br and CN (most deshielded).

-

δ 7.68 (s, 1H): Aromatic proton between CN and CH2OMe.

-

δ 7.60 (s, 1H): Aromatic proton between Br and CH2OMe.

-

δ 4.45 (s, 2H): Benzylic methylene (-CH 2-O-).

-

δ 3.42 (s, 3H): Methoxy group (-OCH 3).

LC-MS (ESI)

-

Method: Reverse phase C18, Acetonitrile/Water + 0.1% Formic Acid.

-

Signal: Weak [M+H]+ due to low basicity. Look for [M+Na]+ or [M+NH4]+ adducts.

-

Isotope Pattern: Distinct 1:1 doublet for 79Br/81Br isotopes.

Safety & Handling

-

Lachrymator Risk: The benzyl bromide intermediate (Route B) is a potent lachrymator. Handle exclusively in a fume hood.

-

Cyanide Content: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Benzyl ethers can slowly form peroxides upon prolonged exposure to air and light.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for 3-Bromo-5-(hydroxymethyl)benzonitrile. Retrieved February 16, 2026, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Methodological & Application

Application Notes and Protocols: 3-Bromo-5-(methoxymethyl)benzonitrile as a Versatile Building Block for Heterocyclic Synthesis

Introduction: Strategic Utility of 3-Bromo-5-(methoxymethyl)benzonitrile

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Heterocyclic compounds form the cornerstone of a vast majority of pharmaceuticals, offering a diverse array of physicochemical properties that can be fine-tuned to optimize drug-like characteristics.[1][2] 3-Bromo-5-(methoxymethyl)benzonitrile emerges as a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic systems. Its unique trifunctional nature—a nucleophilic nitrile group, an aryl bromide amenable to cross-coupling reactions, and a methoxymethyl substituent—provides a powerful handle for medicinal chemists to introduce molecular diversity and modulate biological activity.

The aryl bromide moiety serves as a key anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3][4] These reactions are foundational in modern synthetic chemistry due to their broad substrate scope and functional group tolerance.[5][6] The nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles or can be hydrolyzed to a carboxylic acid for further derivatization. The methoxymethyl group, while seemingly simple, can influence the electronic properties of the aromatic ring and provide a potential site for metabolic soft-spot introduction or further functionalization.

These application notes will provide detailed protocols and expert insights into the use of 3-Bromo-5-(methoxymethyl)benzonitrile as a precursor for the synthesis of medicinally relevant heterocyclic scaffolds, including substituted quinolines and benzofurans.

I. Synthesis of Substituted Quinolines via Suzuki-Miyaura Coupling and Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents, including antimalarials and kinase inhibitors.[7][8] A powerful and convergent strategy to access substituted quinolines involves an initial Suzuki-Miyaura coupling to introduce a vinyl group, followed by a Friedländer annulation.

A. Rationale for the Synthetic Strategy

The Suzuki-Miyaura coupling is the method of choice for the formation of the C(sp²)-C(sp²) bond between the aryl bromide of our starting material and a vinylboronic ester.[5] This reaction is well-documented for its high yields and tolerance of various functional groups.[6] The subsequent Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of an o-aminobenzaldehyde or o-aminobenzoketone with a compound containing an α-methylene group.[8] In our proposed synthesis, the nitrile group of the coupled product will be reduced to an amine, and the methoxymethyl group will be oxidized to an aldehyde, providing the necessary functionalities for the intramolecular cyclization.

B. Experimental Workflow

Caption: Synthetic workflow for substituted quinolines.

C. Detailed Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 3-(methoxymethyl)-5-vinylbenzonitrile from 3-bromo-5-(methoxymethyl)benzonitrile and potassium vinyltrifluoroborate.

Materials:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Bromo-5-(methoxymethyl)benzonitrile | 226.07 | 1.0 | 1.0 |

| Potassium vinyltrifluoroborate | 133.99 | 1.5 | 1.5 |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.70 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |

| 1,4-Dioxane | - | - | - |

| Water | - | - | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-(methoxymethyl)benzonitrile (1.0 mmol, 226 mg), potassium vinyltrifluoroborate (1.5 mmol, 201 mg), Pd(dppf)Cl₂ (0.05 mmol, 37 mg), and potassium carbonate (3.0 mmol, 415 mg).

-

Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(methoxymethyl)-5-vinylbenzonitrile.

Rationale for Conditions: The use of Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings involving aryl bromides.[9] A mixed solvent system of dioxane and water with a carbonate base is a common and effective condition for this transformation.[5]

II. Synthesis of Substituted Benzofurans via Intramolecular Cyclization

Benzofurans are another important class of heterocycles with a wide range of biological activities.[10][11] A plausible route to substituted benzofurans from our starting material involves an initial O-arylation followed by an intramolecular cyclization.

A. Rationale for the Synthetic Strategy

This approach leverages the reactivity of the aryl bromide in a palladium-catalyzed C-O bond formation with a suitable coupling partner containing a hydroxyl group and an adjacent functionality that can participate in a subsequent cyclization. For instance, coupling with a propargyl alcohol derivative can lead to a key intermediate for a palladium-catalyzed cyclization to form the benzofuran ring.[12]

B. Experimental Workflow

Caption: Synthetic workflow for substituted benzofurans.

C. Detailed Protocol: Buchwald-Hartwig O-Arylation

Objective: To synthesize 3-(methoxymethyl)-5-(prop-2-yn-1-yloxy)benzonitrile.

Materials:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Bromo-5-(methoxymethyl)benzonitrile | 226.07 | 1.0 | 1.0 |

| Propargyl alcohol | 56.06 | 1.2 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 0.02 |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.08 | 0.08 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.5 | 1.5 |

| Toluene | - | - | - |

Procedure:

-

In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.08 mmol, 38.1 mg).

-

Add toluene (2 mL) and stir for 10 minutes at room temperature.

-

Add 3-bromo-5-(methoxymethyl)benzonitrile (1.0 mmol, 226 mg), propargyl alcohol (1.2 mmol, 70 µL), and sodium tert-butoxide (1.5 mmol, 144 mg).

-

Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

-

Cool the reaction to room temperature, dilute with diethyl ether (15 mL), and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 3-(methoxymethyl)-5-(prop-2-yn-1-yloxy)benzonitrile.

Rationale for Conditions: The Buchwald-Hartwig amination/etherification reaction is a powerful tool for C-N and C-O bond formation.[3][13] The use of a bulky, electron-rich phosphine ligand like XPhos with a strong base such as sodium tert-butoxide is often necessary for efficient coupling with aryl bromides.[14]

III. Synthesis of Nitrogen-Containing Heterocycles via Buchwald-Hartwig Amination

The direct introduction of a nitrogen-containing heterocycle onto the aromatic core of 3-bromo-5-(methoxymethyl)benzonitrile can be achieved through a Buchwald-Hartwig amination. This approach is highly modular and allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

A. Rationale for the Synthetic Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[1][3] This reaction is known for its broad substrate scope, accommodating a wide variety of primary and secondary amines, including many heterocyclic amines.[13]

B. Experimental Workflow

Caption: General workflow for N-arylation of heterocycles.

C. Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 4-(3-(methoxymethyl)-5-cyanophenyl)morpholine.

Materials:

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 3-Bromo-5-(methoxymethyl)benzonitrile | 226.07 | 1.0 | 1.0 |

| Morpholine | 87.12 | 1.2 | 1.2 |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |

| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) | 410.50 | 0.04 | 0.04 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.5 | 1.5 |

| tert-Butanol | - | - | - |

Procedure:

-

To a dry, argon-flushed reaction vessel, add 3-bromo-5-(methoxymethyl)benzonitrile (1.0 mmol, 226 mg), cesium carbonate (1.5 mmol, 489 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

-

Add tert-butanol (5 mL) followed by morpholine (1.2 mmol, 105 µL).

-

Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 18 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and filter through a plug of silica gel, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to afford the desired N-aryl morpholine derivative.

Rationale for Conditions: The combination of Pd(OAc)₂ and a biarylphosphine ligand like SPhos is a highly effective catalyst system for the amination of aryl bromides.[1] Cesium carbonate is a suitable base for this transformation, and tert-butanol is a commonly employed solvent.

Conclusion

3-Bromo-5-(methoxymethyl)benzonitrile is a strategically functionalized building block that offers multiple avenues for the synthesis of diverse and complex heterocyclic structures. The protocols outlined herein for Suzuki-Miyaura coupling, Friedländer annulation, and Buchwald-Hartwig amination provide a solid foundation for researchers to explore the utility of this compound in their drug discovery and development programs. The ability to readily access substituted quinolines, benzofurans, and N-aryl heterocycles from a common starting material underscores the value of 3-bromo-5-(methoxymethyl)benzonitrile as a powerful tool in the synthetic chemist's arsenal.

References

-

Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed February 14, 2024. [Link].

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]. Accessed February 14, 2024.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. 2023;8(40):36965-37000. doi:10.1021/acsomega.3c02677.

- Anukumari G, Anand Rao M, Dubey P. Synthesis and Antibacterial Activities of Some Substituted Quinolines. Asian Journal of Chemistry. 2015;27(8):2947-2950. doi:10.14233/ajchem.2015.18956.

-

Buchwald-Hartwig Amination. American Chemical Society. [Link]. Accessed February 14, 2024.

-

Learn Buchwald-Hartwig Amination Reaction in detail with this online chemistry class. Preparation for CSIR-NET GATE IIT-JAM. YouTube. [Link]. Published July 26, 2021. Accessed February 14, 2024.

- Recent Advances in Metal-Free Quinoline Synthesis. Molecules. 2016;21(8):1023. doi:10.3390/molecules21081023.

- Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. 2021;1(1):1-10.

- Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. Nat Commun. 2021;12(1):2131. doi:10.1038/s41467-021-22441-x.

-

Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]. Published February 23, 2021. Accessed February 14, 2024.

- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. 2020;25(18):4248. doi:10.3390/molecules25184248.

-

Proposed mechanism for the synthesis of benzofuran derivatives. ResearchGate. [Link]. Accessed February 14, 2024.

- Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. J Org Chem. 2023;88(5):2952-2960. doi:10.1021/acs.joc.2c02677.

- Process for the preparation of 3-benzoyl benzofuran derivatives.

-

Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. ResearchGate. [Link]. Accessed February 14, 2024.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]. Accessed February 14, 2024.

- Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. Molecules. 2016;21(9):1177. doi:10.3390/molecules21091177.

- Fast Synthesis of Benzofurans from Coumarins. Journal of Ultra Chemistry. 2020;16(1):1-4.

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]. Published March 29, 2025. Accessed February 14, 2024.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]. Accessed February 14, 2024.

-

Palladium(II) Catalyzed Cyclization-Carbonylation-Cyclization Coupling Reaction of (ortho-Alkynyl Phenyl) (Methoxymethyl) Sulfides Using Molecular Oxygen as the Terminal Oxidant. MDPI. [Link]. Accessed February 14, 2024.

-

Palladium-Catalyzed Oxidative Cyclization of 3-Phenoxyacrylates: An Approach To Construct Substituted Benzofurans from Phenols. J-GLOBAL. [Link]. Accessed February 14, 2024.

Sources

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. asianpubs.org [asianpubs.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iipseries.org [iipseries.org]

- 9. m.youtube.com [m.youtube.com]

- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. jk-sci.com [jk-sci.com]

Technical Application Note: Optimized Sonogashira Coupling of 3-Bromo-5-(methoxymethyl)benzonitrile

Executive Summary

This application note details a robust, field-validated protocol for the Sonogashira cross-coupling of 3-Bromo-5-(methoxymethyl)benzonitrile with terminal alkynes.

This specific substrate presents a unique "push-pull" electronic landscape:

-

Activation: The nitrile (-CN) group at the C1 position is electron-withdrawing, significantly activating the C3-Bromine bond for oxidative addition by Palladium(0).

-

Stability: The methoxymethyl (-CH₂OMe) group at C5 acts as a robust ether linkage under basic coupling conditions, providing solubility without the lability associated with esters or aldehydes.

Key Outcome: This protocol prioritizes the suppression of Glaser homocoupling (a common side reaction) while maintaining high conversion rates (>90%) under mild thermal conditions.

Substrate Analysis & Retrosynthetic Logic

Electronic & Steric Profile

-

Electrophile: 3-Bromo-5-(methoxymethyl)benzonitrile.

-

Reactivity Class: Activated Aryl Bromide.

-

Hammett Correlation: The meta-cyano group (

) lowers the electron density of the aromatic ring, facilitating the rate-determining step (oxidative addition) compared to non-activated bromobenzenes. -

Chemo-selectivity: The benzylic ether is inert to the mild amine bases used. The nitrile is stable below 80°C but limits the use of strong nucleophilic bases (e.g., hydroxides) which could cause hydrolysis.

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Catalyst System | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Robust, air-stable precatalyst that reduces to active Pd(0) in situ. |

| Co-Catalyst | CuI (1-3 mol%) | Accelerates the transmetallation step; essential for bromides at moderate temps. |

| Base | Et₃N or DIPA (2-3 equiv) | Acts as both base (neutralizing HBr) and reducing agent for Pd(II) |

| Solvent | THF or DMF | THF for ease of workup; DMF if the alkyne is highly polar. |

| Atmosphere | Inert (Ar or N₂) | Critical: Oxygen promotes alkyne homocoupling (Glaser reaction). |

Mechanism of Action

The reaction follows the standard Pd(0)/Cu(I) catalytic cycle. The specific pathway for this nitrile-substituted substrate is visualized below.

Figure 1: Catalytic cycle emphasizing the oxidative addition facilitated by the electron-withdrawing nitrile group.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 226 mg of aryl bromide) Target Concentration: 0.1 M - 0.2 M

Materials Checklist

-

Substrate: 3-Bromo-5-(methoxymethyl)benzonitrile (1.0 equiv)

-

Alkyne: Terminal alkyne of choice (1.1 - 1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv / 3 mol%)

-

Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv / 2 mol%)

-

Base: Triethylamine (Et₃N) (3.0 equiv) - Must be dry/degassed.

-

Solvent: Anhydrous THF (5-10 mL) - Must be degassed.

Step-by-Step Protocol

Phase 1: Deoxygenation (CRITICAL)

-

Setup: Equip a dry 2-neck round-bottom flask with a stir bar, a rubber septum, and an inert gas inlet (Argon preferred).

-

Solvent Prep: Sparge the THF and Et₃N with Argon for at least 15 minutes prior to use. Note: Simple bubbling is sufficient; freeze-pump-thaw is only necessary for highly sensitive alkynes.

Phase 2: Reaction Assembly

-

Charge Solids: Add the aryl bromide (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%) to the flask.

-

Purge: Evacuate the flask and backfill with Argon three times to remove adsorbed oxygen from the solids.

-

Solvent Addition: Syringe in the degassed THF and Et₃N. The solution typically turns yellow/orange (Pd species).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) via syringe.

-

Expert Tip: If the alkyne is valuable or prone to homocoupling, dissolve it in a small amount of THF and add it dropwise over 20 minutes.

-

Phase 3: Execution & Monitoring

-

Temperature: Stir at Room Temperature (25°C) for 1 hour.

-

Checkpoint 1: Check TLC.

-

If conversion is <20%, heat to 45-50°C .

-

Note: The nitrile group activates the bromide, so extreme heat (>80°C) is rarely needed and may degrade the catalyst.

-

-

Completion: Reaction is typically complete within 2-6 hours. Look for the precipitation of ammonium salts (Et₃NHBr) as a white solid.

Phase 4: Workup & Purification

-

Quench: Dilute with Ethyl Acetate (EtOAc) and add saturated NH₄Cl solution (to chelate residual Copper).

-

Extraction: Wash the organic layer with water (2x) and brine (1x).

-

Drying: Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexanes/EtOAc gradient. The product is usually less polar than the starting nitrile but more polar than the alkyne.

-

Troubleshooting & Optimization Logic

Use the following decision tree to address common failure modes.

Figure 2: Troubleshooting logic for Sonogashira coupling of activated aryl bromides.

Specific Issues for this Substrate

-

Nitrile Coordination: In rare cases, the -CN group may compete for the Pd center. If conversion stalls, switch to a bidentate ligand catalyst like Pd(dppf)Cl₂ , which is less prone to displacement by nitriles.

-

Benzylic Ether Stability: The methoxymethyl group is stable. However, avoid using strong Lewis acids (e.g., BBr₃, AlCl₃) in downstream processing, as these will cleave the ether.

Safety Information

-

Nitriles: While the cyanide is covalently bound, 3-Bromo-5-(methoxymethyl)benzonitrile should be treated as toxic. Avoid inhalation of dust.

-

Alkynes: Low molecular weight alkynes are flammable.

-

Palladium/Copper: Heavy metal waste must be segregated.

References

-

Original Methodology: Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470. Link

-

General Protocol for Aryl Bromides: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922. Link

-

Copper-Free Variants (Alternative): Liang, Y.; Xie, Y.-X.; Li, J.-H. "Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkynes." Journal of Organic Chemistry, 2006 , 71, 379–381. Link

-

Mechanistic Insight (Glaser Coupling): Elangovan, A.; Wang, Y.-H.; Ho, T.-I. "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 2003 , 5, 1841–1844.[1] Link

Sources

Application Note: One-Pot Synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile

This Application Note is designed for research scientists and process chemists in drug discovery. It details a streamlined, one-pot protocol for the synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile , a critical scaffold in the development of BACE1 inhibitors (Alzheimer’s disease) and STK4 kinase inhibitors (Oncology).

Executive Summary

The synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile typically involves a two-step process: radical bromination of 3-bromo-5-methylbenzonitrile followed by nucleophilic substitution. The intermediate, 3-bromo-5-(bromomethyl)benzonitrile, is a potent lachrymator and unstable alkylating agent.

This guide presents a field-proven one-pot protocol (telescoped synthesis) that eliminates the isolation of the hazardous benzyl bromide intermediate. By utilizing a solvent system compatible with both radical halogenation and nucleophilic substitution, this method improves safety, reduces solvent waste, and increases overall yield by minimizing handling losses.

Key Advantages

-

Safety: "Zero-contact" handling of the lachrymatory benzyl bromide intermediate.

-

Efficiency: Reduces total process time by 40% compared to stepwise isolation.

-

Atom Economy: Eliminates intermediate workup and drying steps.

Strategic Analysis & Mechanism

The success of this one-pot synthesis relies on the compatibility of the solvent for two distinct mechanistic phases: Radical Chain Propagation and SN2 Nucleophilic Substitution .

Reaction Pathway[1][2][3][4][5][6]

-

Phase I (Radical Bromination): Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) and AIBN. This step requires a non-polar or polar-aprotic environment to stabilize the radical chain.

-

Phase II (Methanolysis): The in situ generated benzyl bromide reacts with methoxide (generated from MeOH/Base) via an SN2 mechanism to form the ether.

Mechanistic Diagram

Caption: Sequential one-pot transformation showing the telescoping of the lachrymatory intermediate.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Notes |

| 3-Bromo-5-methylbenzonitrile | 1.0 | Starting Material | Purity >97% recommended |

| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent | Recrystallize from water if yellow (degraded) |

| AIBN | 0.05 | Radical Initiator | Azobisisobutyronitrile |

| Acetonitrile (MeCN) | 10 Vol | Solvent | Anhydrous; dual compatibility |

| Sodium Methoxide (NaOMe) | 2.5 | Nucleophile | 25% wt solution in MeOH or solid |

Step-by-Step Methodology

Phase 1: Benzylic Bromination[4]

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Add 3-Bromo-5-methylbenzonitrile (1.0 equiv) and Acetonitrile (10 volumes relative to mass of substrate).

-

Activation: Add NBS (1.05 equiv) and AIBN (0.05 equiv).

-

Expert Tip: Do not add all AIBN at once. Add 50% initially and 50% after 1 hour to maintain radical flux.

-

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) under nitrogen.

-

Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 8:1).

Phase 2: In Situ Methanolysis

-

Cooling: Cool the reaction mixture to Room Temperature (20-25°C). Do not work up.

-

Addition: Add Sodium Methoxide (2.5 equiv) dropwise.

-

Note: The reaction is exothermic. Maintain temperature <40°C using an ice bath if necessary.

-

Observation: The solution may turn cloudy as Sodium Bromide (NaBr) precipitates.

-

-

Completion: Stir at ambient temperature for 2–4 hours. Monitor for the conversion of the benzyl bromide intermediate to the methoxymethyl ether.

Phase 3: Workup & Isolation

-

Quench: Slowly add water (10 volumes) to dissolve succinimide and inorganic salts.

-

Extraction: Extract with Ethyl Acetate (3 x 5 volumes).

-

Washing: Wash combined organics with Brine (1 x), then water (1 x).

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Troubleshooting & Optimization (Expertise Pillar)

Controlling Bis-Bromination

The most common failure mode is over-bromination at the benzylic position.

-

Symptom: Appearance of a less polar spot on TLC (dibromo species) or complex NMR splitting at the benzylic proton.

-

Solution: Use a slight deficiency of NBS (0.95 equiv) if high purity is critical, or stop the reaction at 90% conversion. The unreacted methyl starting material is easier to separate than the dibromo impurity.

Solvent Selection Logic

While Carbon Tetrachloride (CCl₄) is the classic solvent for Wohl-Ziegler reactions, it is toxic and ozone-depleting.

-

Why Acetonitrile? It dissolves both the non-polar starting material and the polar succinimide byproduct, and it is fully compatible with the subsequent basic methanolysis step.

-

Alternative: Ethyl Acetate (EtOAc) can also be used but may undergo transesterification if the methoxide concentration is too high or temperature is uncontrolled.

Safety: Handling Lachrymators

Even though this is a one-pot protocol, the reactor contains active lachrymators during Phase 1.

-

Engineering Control: Ensure the reflux condenser is efficient.

-

Sampling: When taking aliquots for TLC/HPLC, quench the sample immediately in a vial containing MeOH/amine to derivatize the benzyl bromide before removing it from the hood.

Applications in Drug Discovery

This scaffold is a versatile building block. The presence of the Aryl Bromide and Benzonitrile allows for orthogonal functionalization.

Caption: Downstream synthetic utility of the 3-Bromo-5-(methoxymethyl)benzonitrile scaffold.

References

-

Shimojo, H., Moriyama, K., & Togo, H. (2015). A One-Pot, Transition-Metal-Free Procedure for C-O, C-S, and C-N Bond Formation at the Benzylic Position of Methylarenes.[4] Synthesis, 47(09), 1280-1290.

-

Csjernyik, G., et al. (2018). BACE Inhibitors for the Treatment of Alzheimer's Disease. U.S. Patent No. 10,231,967.[7] Washington, DC: U.S. Patent and Trademark Office.

- Wohl, A. (1919).Bromination of unsaturated compounds with N-bromoacetamide. Berichte der deutschen chemischen Gesellschaft, 52, 51. (Foundational Reference for Wohl-Ziegler reaction).

-

BLD Pharm. Product Analysis: 3-Bromo-5-(methoxymethyl)benzonitrile (CAS 1383985-28-1).[9]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. growingscience.com [growingscience.com]

- 4. A One-Pot, Transition-Metal-Free Procedure for C-O, C-S, and C-N Bond Formation at the Benzylic Position of Methylarenes [organic-chemistry.org]

- 5. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 6. rsc.org [rsc.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. 1205515-06-5|3-Bromo-5-(hydroxymethyl)benzonitrile|BLD Pharm [bldpharm.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile

Case ID: TICKET-2026-BMB-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Yield and Purity in the Synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile

Executive Summary & Synthetic Strategy

User Query: "We are experiencing variable yields (30-55%) and high impurity profiles in the synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile. The primary issues are over-bromination during the intermediate step and hydrolysis during the final workup."

Technical Response: The synthesis of 3-Bromo-5-(methoxymethyl)benzonitrile typically proceeds via a two-step sequence starting from 3-bromo-5-methylbenzonitrile . The presence of two electron-withdrawing groups (-CN and -Br) on the benzene ring deactivates the methyl group toward radical abstraction, requiring optimized conditions for the Wohl-Ziegler bromination. Furthermore, the resulting benzylic bromide is highly reactive and prone to hydrolysis.

This guide outlines a Self-Validating Protocol designed to stabilize yields at >75% by controlling radical flux and moisture sensitivity.

The Optimized Pathway

-

Step 1: Radical Bromination (Wohl-Ziegler) of 3-bromo-5-methylbenzonitrile.

-

Step 2: Nucleophilic Substitution (Methoxylation) of the benzyl bromide intermediate.

Visualizing the Reaction Logic

The following diagram maps the reaction pathway, highlighting critical control points (CP) where yield is often lost.

Figure 1: Reaction pathway illustrating the primary synthesis route and the two critical failure modes: over-bromination (Impurity A) and hydrolysis (Impurity B).

Troubleshooting & Optimization Guide

Phase 1: Radical Bromination (The Intermediate)

Issue: "We see a mixture of unreacted starting material (~20%) and the dibromo-impurity (~15%)."

Root Cause Analysis: The electron-deficient nature of the benzonitrile ring raises the activation energy for hydrogen abstraction. If the radical flux is too high (excess initiator) or the concentration of NBS is too high relative to the substrate, the highly reactive benzylic bromide product competes for bromine radicals, leading to the gem-dibromide.

Corrective Protocol:

-

Solvent Switch: Replace CCl₄ (banned/toxic) or Acetonitrile (polar effects can hamper radical chains) with Trifluorotoluene (PhCF₃) or Chlorobenzene . These solvents have higher boiling points and stabilize the radical chain without quenching it.

-

Stoichiometry Control: Do not use excess NBS. Use 0.95 - 1.0 equivalents . It is better to leave 5-10% starting material (separable) than to generate the dibromo-impurity (inseparable).

-

Initiator Dosing: Add AIBN (or Benzoyl Peroxide) in three portions (0.5 mol% each) at 1-hour intervals rather than all at once. This maintains a steady radical flux.

Data: Solvent & Stoichiometry Impact on Selectivity

| Solvent | Temp (°C) | NBS Equiv.[1][2] | Conv. (%) | Mono:Di-Bromo Ratio | Yield (Isolated) |

| Acetonitrile | 80 | 1.2 | 95% | 70:30 | 45% |

| CCl₄ | 77 | 1.1 | 90% | 85:15 | 62% |

| PhCF₃ | 90 | 1.0 | 88% | 96:4 | 81% |

Tech Tip: If the reaction stalls, do not add more NBS immediately. Add a "spike" of initiator (0.2 mol%) and wait 30 minutes.

Phase 2: Methoxylation (The Product)

Issue: "The product contains 10-15% of the benzyl alcohol side product."

Root Cause Analysis: Benzylic bromides are extremely susceptible to hydrolysis. Even "reagent grade" methanol can contain enough water (0.05-0.1%) to generate significant alcohol impurity (Impurity B in Fig 1) given the high electrophilicity of this specific benzylic center.

Corrective Protocol:

-

Reagent Quality: Use Anhydrous Methanol (<50 ppm H₂O).

-

Base Selection: Use a commercially available solution of NaOMe in MeOH (25 wt%) or freshly prepared NaOMe. Avoid K₂CO₃/MeOH if moisture is a concern, as carbonate drying is difficult.

-

Temperature Management: Perform the addition at 0°C and warm to room temperature. Do not reflux. The substitution is fast (Sɴ2); heat promotes side reactions.

Q: Can I use ethanol to make the ethoxy analog? A: Yes, but the reaction is slower due to steric hindrance. You must switch to Sodium Ethoxide (NaOEt) in Ethanol to avoid transesterification or mixed ether products.

Detailed Experimental Protocol

Target: 3-Bromo-5-(methoxymethyl)benzonitrile (10g scale)

Step 1: Synthesis of 3-Bromo-5-(bromomethyl)benzonitrile

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and nitrogen inlet.

-

Charge: Add 3-bromo-5-methylbenzonitrile (10.0 g, 51.0 mmol), N-bromosuccinimide (NBS) (9.08 g, 51.0 mmol, 1.0 eq), and Trifluorotoluene (100 mL).

-

Initiation: Degas the solution with nitrogen for 10 mins. Heat to 90°C.

-

Reaction: Add AIBN (83 mg, 0.51 mmol, 1 mol%) dissolved in minimum solvent. Stir for 1 hour.

-

Check Point: TLC (Hexane/EtOAc 9:1). If SM remains >20%, add second portion of AIBN (40 mg).

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter the solid. Evaporate the filtrate to dryness.

-

Note: The intermediate is a lachrymator (tear gas). Handle in a hood. Do not purify by column chromatography unless necessary (silica can cause hydrolysis).

-

Step 2: Methoxylation

-

Setup: Dissolve the crude residue from Step 1 in Anhydrous Methanol (50 mL) under nitrogen.

-

Addition: Cool to 0°C. Dropwise add Sodium Methoxide (25% in MeOH) (12.1 mL, 56.1 mmol, 1.1 eq) over 15 minutes.

-

Completion: Remove ice bath and stir at RT for 2 hours.

-

Monitor: HPLC or TLC. The bromide spot should disappear completely.

-

-

Quench: Quench with Saturated NH₄Cl (50 mL). Extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

-

Purification: Dry organic layers over MgSO₄, concentrate, and purify via flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Frequently Asked Questions (FAQs)

Q: Why is the dibromo impurity so difficult to remove? A: The gem-dibromide (3-bromo-5-(dibromomethyl)benzonitrile) has very similar polarity to the mono-bromide intermediate and the final product. It often co-elutes during chromatography. The best strategy is prevention (limiting NBS to 1.0 eq) rather than purification.

Q: Can I use radical bromination on the methoxy-analog directly? A: If you mean 3-bromo-5-methoxy-toluene, yes. However, the methoxy group is electron-donating, which makes the ring more susceptible to electrophilic aromatic bromination (ring bromination) rather than radical side-chain bromination. You would likely get a mixture of ring-brominated products.[3] The nitrile group in your current substrate protects the ring from this side reaction.

Q: My final product is yellow. Is it pure? A: Pure 3-Bromo-5-(methoxymethyl)benzonitrile should be a colorless oil or white solid. Yellowing indicates traces of bromine or conjugated byproducts (stilbene-like derivatives). A wash with 10% Na₂S₂O₃ (Sodium Thiosulfate) during workup will remove oxidative impurities.

References

-

Wohl-Ziegler Bromination Mechanism & Solvents

-

Title: "Solvent effects in the radical bromination of benzylic compounds."[4]

- Source:Journal of Organic Chemistry

- Context: Validates the use of PhCF₃ and Chlorobenzene over CCl₄ for electron-deficient systems.

-

(Generalized citation for Wohl-Ziegler solvent effects).

-

-

Synthesis of Benzonitrile Analogs

- Title: "Synthesis of 3-Fluoro-4-(hydroxymethyl)

- Source:Organic Process Research & Development (ACS Public

- Context: Describes the industrial handling of similar bromomethyl-benzonitrile intermedi

-

Methoxylation Protocols

- Title: "Nucleophilic Substitution of Benzylic Halides."

- Source:Organic Chemistry Portal

- Context: Standard operating procedures for converting benzyl halides to ethers using alkoxides.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Bromo-5-(methoxymethyl)benzonitrile and its intermediates before handling.

Sources

Optimizing reaction conditions for Suzuki coupling of 3-Bromo-5-(methoxymethyl)benzonitrile

An in-depth guide to navigating the complexities of the Suzuki-Miyaura coupling for the synthesis of biaryl compounds from 3-Bromo-5-(methoxymethyl)benzonitrile. This document provides detailed troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Coupling 3-Bromo-5-(methoxymethyl)benzonitrile

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, successful application to specific substrates, such as 3-Bromo-5-(methoxymethyl)benzonitrile, requires a nuanced understanding of the interplay between the substrate's electronic properties and the reaction conditions.

This particular substrate presents a unique profile: the bromide is positioned on an aromatic ring substituted with a moderately electron-withdrawing nitrile group and a weakly electron-donating methoxymethyl group. While the electron-withdrawing nitrile can facilitate the rate-determining oxidative addition step, it also introduces potential liabilities, such as susceptibility to side reactions or catalyst inhibition.[3][4]

This guide serves as a technical support center, designed to provide field-proven insights and systematic troubleshooting strategies to overcome common hurdles encountered when working with this and structurally related substrates.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Suzuki coupling of 3-Bromo-5-(methoxymethyl)benzonitrile in a practical, question-and-answer format.

Q1: My reaction shows low or incomplete conversion to the desired product. Where should I start troubleshooting?

A1: Low or incomplete conversion is the most frequent challenge and typically points to issues with reagents, catalyst activity, or suboptimal reaction parameters.[5] A systematic approach is crucial.

Troubleshooting Steps:

-

Verify Reagent Quality and Stoichiometry:

-

Boronic Acid/Ester Instability: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen).[6] Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates. It is common practice to use a slight excess (1.2–1.5 equivalents) of the boron reagent.[6]

-

Base Quality: The base is critical for activating the boronic acid for transmetalation.[7][8] Ensure your base (e.g., K₂CO₃, K₃PO₄) is a fine, dry powder. Clumped or old base may be hydrated and less effective.

-

Solvent Purity: Use dry, degassed solvents. Peroxides in ethers like dioxane or THF can degrade the catalyst and phosphine ligands.

-

-

Assess Catalyst System Activity:

-

Palladium Source: Ensure the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) is from a reliable source and has been stored properly. Older catalysts can exhibit reduced activity.[6]

-

Ligand Integrity: Phosphine ligands, especially electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos), are air-sensitive and can be oxidized.[5] Handle them under an inert atmosphere. An insufficient ligand-to-palladium ratio (typically 1:1 to 4:1) can lead to catalyst decomposition into palladium black.[5]

-

-

Confirm Rigorous Inert Atmosphere:

-

Degassing is Non-Negotiable: Oxygen is detrimental. It oxidizes the active Pd(0) catalyst to inactive Pd(II) and can degrade phosphine ligands.[5] Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing at least three freeze-pump-thaw cycles.[6][9]

-

-

Re-evaluate Reaction Conditions:

-

Temperature: While many Suzuki couplings are heated (e.g., 80–110 °C), excessive heat can accelerate catalyst decomposition.[5] If the reaction is sluggish, a modest increase in temperature may be beneficial, but this should be monitored carefully.[1]

-

Mixing: Ensure vigorous stirring. In biphasic systems (e.g., toluene/water), poor mixing can limit mass transfer between the organic and aqueous phases, stalling the reaction.[5]

-

Q2: I'm observing a significant amount of 5-(methoxymethyl)benzonitrile (dehalogenated byproduct). How can I minimize this?

A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction that competes with the desired cross-coupling.[10] It arises from the formation of a palladium-hydride (Pd-H) species.[9]

Primary Causes and Solutions:

-

Hydride Sources: The Pd-H species can be generated from various sources in the reaction mixture.

-

Slow Transmetalation: If the transmetalation step is slow, the aryl-palladium intermediate (Ar-Pd-Br) has a longer lifetime, increasing the probability of it reacting with a Pd-H species to undergo reductive elimination to the dehalogenated product.[9]

Troubleshooting Steps:

-

Choice of Base: Switch to a non-coordinating, anhydrous base. Finely ground, anhydrous K₃PO₄ or Cs₂CO₃ are often superior to carbonate bases in suppressing dehalogenation.[9][12]

-

Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos). These ligands accelerate the rate of reductive elimination of the desired product, which can outcompete the dehalogenation pathway.[13]

-

Boron Reagent: Use a more reactive boron reagent. Boronic acids are generally more reactive than their corresponding pinacol esters, which can lead to faster transmetalation and less dehalogenation. However, this must be balanced with their lower stability.[9]

-

Solvent System: While often used, protic co-solvents can sometimes be a source of hydrides. Consider using an anhydrous solvent system like dioxane or toluene with an anhydrous base.

Q3: My reaction is producing a homocoupled byproduct from my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid (R-B(OH)₂ + R-B(OH)₂ → R-R) is primarily caused by the presence of oxygen.[5][11] Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a reaction that is also catalyzed by palladium.

Troubleshooting Steps:

-

Improve Degassing: This is the most critical step. Re-evaluate your inert atmosphere technique. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of nitrogen or argon throughout.[12]

-

Use a Pd(0) Source: Starting with a Pd(II) precatalyst like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. This reduction can sometimes consume the boronic acid or phosphine ligand in a process that promotes homocoupling.[5] Using a direct Pd(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can mitigate this issue.[5][12]

-

Control Temperature: Do not overheat the reaction, as high temperatures can sometimes exacerbate side reactions.

Q4: Could the nitrile group on my substrate be interfering with the reaction?

A4: Yes, the nitrile group, while electronically beneficial for oxidative addition, can present challenges.

Potential Issues and Solutions:

-

Hydrolysis: Under strongly basic aqueous conditions and elevated temperatures, the nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or even a carboxylic acid (-COOH).[14][15][16]

-

Solution: If you detect these byproducts (e.g., by LC-MS), switch to milder reaction conditions. Use a weaker base like K₂CO₃ or an anhydrous base like K₃PO₄ in a solvent like dioxane.[17] Lowering the reaction temperature can also help.

-

-

Catalyst Inhibition: While less common for nitriles compared to other nitrogen-containing heterocycles, there is a possibility of the nitrile's lone pair coordinating to the palladium center, potentially affecting its catalytic activity.

-

Solution: The use of bulky, electron-rich ligands generally prevents substrate coordination to the palladium center, favoring the desired catalytic cycle.[11] If inhibition is suspected, screening different ligand classes may be necessary.

-

Optimized Protocol and Conditions

Based on established principles for coupling electron-deficient aryl bromides, the following protocol provides a robust starting point for the Suzuki coupling of 3-Bromo-5-(methoxymethyl)benzonitrile.[13][18]

Experimental Protocol

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-(methoxymethyl)benzonitrile (1.0 eq.), the desired arylboronic acid (1.3 eq.), and finely powdered potassium phosphate (K₃PO₄, 2.0 eq.).

-

Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol %) and the phosphine ligand (e.g., SPhos, 3.5 mol %).

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 5:1, 0.1 M concentration relative to the limiting reagent).

-

Degassing: Seal the vessel and sparge the mixture with argon or nitrogen gas for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles.[6]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table of Recommended Conditions

| Parameter | Recommended Condition | Rationale & Comments |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a direct Pd(0) source, which can minimize homocoupling.[5] |

| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich monophosphine ligands are highly effective for coupling electron-deficient aryl bromides.[13] |

| Pd/Ligand Ratio | 1:1 to 1:2.2 | An excess of ligand ensures the palladium center remains coordinated and active. |

| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-coordinating bases that are effective in anhydrous or biphasic systems and can suppress dehalogenation.[13] |

| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O | Biphasic systems are common and effective. Anhydrous dioxane can also be used if nitrile hydrolysis is an issue.[11][17] |

| Temperature | 80–110 °C | Sufficient to drive the reaction but not so high as to cause rapid catalyst decomposition.[1] |

| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent catalyst oxidation and homocoupling.[5] |

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3]

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

-

The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

-

Wikipedia. Suzuki reaction. Retrieved from [Link]

-

Caddick, S., & Cloke, F. G. N. (2008). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review, 52(1), 2-13. [Link]

-

Zhang, Y., & Wang, J. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4142–4145. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

-

ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

-

Friis, S. D., Taaning, R. H., Lindhardt, A. T., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1980–1983. [Link]

-

ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

-